molecular formula C12H15N3O5S B2544273 2-(2,4-dinitrophenylthio)-N,N-diethylacetamide CAS No. 459206-78-1

2-(2,4-dinitrophenylthio)-N,N-diethylacetamide

Cat. No. B2544273
CAS RN: 459206-78-1
M. Wt: 313.33
InChI Key: XJJAOJDYTXMYEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(2,4-dinitrophenylthio)-N,N-diethylacetamide involves various strategies. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized by exploring different N-acyl, N-alkyl, and amino functions, with variations at the carbon adjacent to the amide nitrogen . Another approach involved the synthesis of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides using p-nitrophenylacetonitrile, m-chlorobenzaldehyde, and aryl methyl ketones, catalyzed by trifluoroacetic acid in a Dakin–West reaction . These methods highlight the versatility in synthesizing acetamide derivatives with various substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, 2,2-diphenyl-N-(diethylcarbamothioyl)acetamide and its nickel complex were characterized by single-crystal X-ray diffraction, revealing that the ligands coordinate bidentate to the metal, yielding neutral complexes . Similarly, 2-Chloro-N-(2,4-dinitrophenyl) acetamide was characterized by X-ray crystallography, which showed intramolecular hydrogen bonding and several intermolecular interactions, contributing to the crystal packing .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse. The Dakin–West reaction, as mentioned earlier, is a key step in the synthesis of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides, which involves the conversion of hydroxyacetophenone into acetoxyacetophenone before the final reaction step . This indicates the complexity and the multi-step nature of the reactions leading to the formation of acetamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the solvatochromic effects observed in 2-Chloro-N-(2,4-dinitrophenyl) acetamide indicate that the compound's optical properties vary with the polarity of the solvent, which is an important consideration for its potential applications . The crystal structure analysis also provides insights into the stability and interactions within the crystal lattice, which are essential for understanding the compound's behavior in different environments.

Mechanism of Action

2,4-Dinitrophenol is known to uncouple oxidative phosphorylation, which is a process that generates ATP in cells .

Safety and Hazards

2,4-Dinitrophenylhydrazine is considered hazardous. It’s explosive when dry and can cause eye irritation and respiratory tract irritation .

Future Directions

Thiazolidin-4-one, a compound related to the one you’re asking about, is being explored for its potential biological activities, including anti-inflammatory, antiviral, anticonvulsant, antidiabetic, anticancer, and anti-HIV activities .

properties

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S/c1-3-13(4-2)12(16)8-21-11-6-5-9(14(17)18)7-10(11)15(19)20/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJAOJDYTXMYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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